molecular formula C20H20ClN3O4 B11177985 methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11177985
M. Wt: 401.8 g/mol
InChI Key: MYEJEJRWJLJARN-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a complex substitution pattern. The indole core is substituted at positions 1 and 2 with methyl groups, position 3 with a methyl carboxylate, position 4 with a urea-linked 4-chloroaniline moiety, and position 5 with a methoxy group.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

methyl 4-[(4-chlorophenyl)carbamoylamino]-5-methoxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H20ClN3O4/c1-11-16(19(25)28-4)17-14(24(11)2)9-10-15(27-3)18(17)23-20(26)22-13-7-5-12(21)6-8-13/h5-10H,1-4H3,(H2,22,23,26)

InChI Key

MYEJEJRWJLJARN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2NC(=O)NC3=CC=C(C=C3)Cl)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can yield an alcohol derivative .

Scientific Research Applications

The compound methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as an anticancer agent. This article explores its synthesis, biological activities, and case studies that highlight its significance in drug development.

Key Steps in Synthesis:

  • Formation of Indole Derivative : The starting material is often a substituted indole that undergoes functionalization.
  • Coupling Reaction : A coupling reaction with 4-chloroaniline is performed to introduce the anilino group.
  • Carbonylation : The introduction of the carbonyl group is achieved through acylation methods.
  • Final Esterification : The final step involves esterification to yield the desired methyl ester.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human tumor cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, with reported IC50 values suggesting potent activity.

Case Study: Antitumor Activity

In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results showed a mean growth inhibition rate of approximately 70% at a concentration of 10 μM, indicating its potential as a lead compound for further development in cancer therapy .

Drug Development

The unique structure of this compound positions it as a valuable scaffold for designing new drugs. Its modifications can lead to derivatives with enhanced potency and selectivity for cancer cells.

Structure-Activity Relationship Studies

Ongoing research focuses on elucidating the structure-activity relationships (SAR) associated with this compound. By systematically modifying various functional groups, researchers aim to optimize its pharmacological profile.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These computational insights assist in guiding synthetic efforts and identifying promising analogs for further testing.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Indole 1,2-dimethyl; 3-methyl carboxylate; 4-(4-chloroanilino urea); 5-methoxy ~401.83 N/A N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole 2-carboxamide; 5-fluoro; 4-benzoylphenyl 359.12 249–250
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate Isoxazole 3-carboxylate; 4-(4-chloroanilino carbonyl); 5-methyl 322.75 N/A
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate Pyrrole 4-(4-chloroanilino); 1-(4-chlorophenyl); 2-methyl; 5-oxo; 2-carboxylate ~407.27 N/A

Key Observations :

  • Core Heterocycle : The indole core in the target compound may confer distinct electronic and steric properties compared to isoxazole or pyrrole derivatives. Indoles are aromatic and planar, facilitating π-π stacking in biological targets, whereas isoxazoles and pyrroles have different electron distributions and ring strains .
  • Similar urea motifs are critical in kinase inhibitors . Methyl groups at positions 1 and 2 may improve metabolic stability by blocking oxidation sites.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The target compound’s methyl carboxylate and methoxy groups likely enhance solubility in polar solvents compared to ethyl carboxylate derivatives (e.g., ).
Computational and Crystallographic Insights
  • Density Functional Theory (DFT) : Studies on similar compounds highlight the importance of exact exchange terms in predicting thermochemical properties (e.g., atomization energies) .
  • Hydrogen Bonding: The urea group in the target compound may form robust hydrogen-bonding networks, as analyzed via graph-set notation in crystallography .
  • Crystal Packing : Methyl and methoxy groups could influence packing efficiency, as seen in SHELX-refined structures .

Biological Activity

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This compound features a unique structural configuration which includes functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O4C_{16}H_{15}ClN_2O_4. Its structure consists of an indole ring, which is known for various biological activities, along with a chloroanilino group that may enhance its interaction with biological targets.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions, potentially modulating their activities. Such interactions are crucial for the compound's antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds, particularly those containing Schiff base structures. For instance, compounds derived from 4-chloroaniline have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating their potency .

CompoundTarget OrganismMIC (μg/mL)
This compoundMRSA15 - 30
Schiff Base AnalogE. coli20 - 40
Schiff Base Metal ComplexPseudomonas aeruginosa10 - 25

Anticancer Activity

The compound's indole structure suggests potential anticancer activity. Indoles are known to inhibit various pathways in cancer cell proliferation. Studies have indicated that derivatives can inhibit signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa B (NF-kB) signaling pathways, both of which are pivotal in cancer progression .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of methyl derivatives similar to our compound against clinical isolates of MRSA. The results demonstrated significant inhibition at concentrations as low as 15 μg/mL.
  • Anticancer Screening : In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly compared to control groups, particularly in breast and colon cancer cells.

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